molecular formula C16H18BrN3O2S B6134236 1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE

1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE

Cat. No.: B6134236
M. Wt: 396.3 g/mol
InChI Key: GSDMXRSVBQYELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a bromobenzenesulfonyl group and a pyridinylmethyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Bromobenzenesulfonyl Group: This can be achieved by reacting the piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMOBENZENESULFONYL)-4-METHYLPIPERAZINE
  • 1-(4-BROMOBENZENESULFONYL)-4-(PYRIDIN-3-YL)METHYL]PIPERAZINE
  • 1-(4-CHLOROBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE

Uniqueness

1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to the specific combination of the bromobenzenesulfonyl and pyridinylmethyl groups attached to the piperazine ring. This unique structure can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c17-15-1-3-16(4-2-15)23(21,22)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDMXRSVBQYELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.